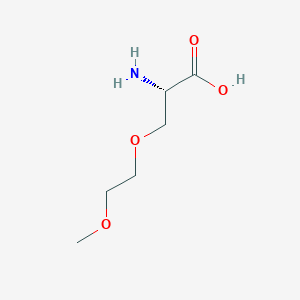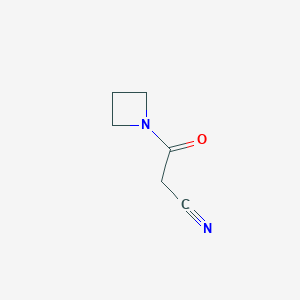
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride
Vue d'ensemble
Description
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with piperidin-4-ol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of pyridine derivatives.
Reduction Reactions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.
Substitution Reactions: Substitution reactions involving this compound can be performed using nucleophiles such as alkyl halides or amines. The substitution reactions typically result in the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere
Substitution: Alkyl halides, amines, polar aprotic solvents
Major Products Formed:
Oxidation: Pyridine derivatives
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a ligand in biological studies to investigate the binding interactions with various receptors and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
Piperidin-4-ol: A related compound with similar structural features but lacking the pyridine moiety.
Pyridine-3-carbaldehyde: A precursor used in the synthesis of the compound.
Other substituted pyridines: Compounds with different substituents on the pyridine ring, leading to varying biological activities and properties.
Uniqueness: this compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPGGHAVHOLXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671475 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-61-9 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B1500789.png)




